molecular formula C23H31ClN4O2 B2577843 2-(4-chlorophenoxy)-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide CAS No. 946218-04-8

2-(4-chlorophenoxy)-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide

Cat. No. B2577843
CAS RN: 946218-04-8
M. Wt: 430.98
InChI Key: XIEJOOLFHKGMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H31ClN4O2 and its molecular weight is 430.98. The purity is usually 95%.
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Scientific Research Applications

Biological Effects of Related Compounds

Research on similar compounds, such as chlorophenols and acetamides, has been conducted to understand their biological effects. For instance, Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, highlighting their commercial importance and the biological consequences of exposure, which could offer insights into the potential biological interactions of the compound (Kennedy, 2001).

Environmental Impact and Toxicity

The environmental impact of chlorinated compounds, such as 2,4-D herbicides, has been a significant concern. Studies like Zuanazzi et al. (2020) provide a scientometric review on 2,4-D herbicide toxicity, illustrating global trends and research gaps in understanding its toxicity and mutagenicity, which may parallel the environmental behaviors of closely related chemical entities (Zuanazzi, Ghisi, & Oliveira, 2020).

Microbial Biodegradation

The biodegradation of chlorinated compounds, such as 2,4-D, highlights the role of microorganisms in mitigating environmental pollution. Magnoli et al. (2020) discussed the behavior of 2,4-D in agricultural settings and microbial aspects of its biodegradation, suggesting potential pathways for the environmental processing of similar chemicals (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN4O2/c1-26(2)20-8-4-18(5-9-20)22(28-14-12-27(3)13-15-28)16-25-23(29)17-30-21-10-6-19(24)7-11-21/h4-11,22H,12-17H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEJOOLFHKGMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}acetamide

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